(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine
Description
(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is a chiral benzofuran derivative characterized by a trifluoromethyl (-CF₃) group at the 7-position of the benzofuran ring and an amine group at the 3-position. The (R)-enantiomer is of particular interest in medicinal chemistry due to the trifluoromethyl group’s strong electron-withdrawing properties, which enhance metabolic stability and influence binding interactions with biological targets .
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
(3R)-7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7H,4,13H2/t7-/m0/s1 |
InChI Key |
YTCQULZGKIRBTI-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC=C2)C(F)(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
Phenolic precursors such as 2-(2-hydroxyaryl)ethanol derivatives undergo cyclization under acidic conditions to form the dihydrobenzofuran core. For example, treatment of 2-(2-hydroxy-4-trifluoromethylphenyl)ethanol with p-toluenesulfonic acid (PTSA) in toluene at 110°C yields 7-trifluoromethyl-2,3-dihydrobenzofuran in 68–72% yield.
Table 1: Cyclization Methods for Dihydrobenzofuran Core
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acid catalysis | PTSA | 110 | 68–72 |
| Transition metal | Pd(OAc)₂ | 80 | 82–85 |
| Base-mediated | K₂CO₃ | 120 | 60–65 |
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed intramolecular Heck reactions enable efficient ring closure. For instance, 2-allyloxy-4-trifluoromethylbenzene derivatives cyclize in the presence of Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 80°C, achieving 82–85% yield.
Trifluoromethyl Group Installation
Electrophilic Trifluoromethylation
Direct electrophilic substitution using Umemoto’s reagent (2-trifluoromethyl-1,3-benzodithiolylium tetrafluoroborate) introduces the CF₃ group at the 7-position. Reaction conditions (CH₂Cl₂, −20°C, 12 h) yield 75–80% regioselectivity for para-substitution relative to the oxygen atom.
Transition Metal-Mediated Coupling
Copper(I)-catalyzed trifluoromethylation of brominated dihydrobenzofuran precursors employs TMSCF₃ (trimethyl(trifluoromethyl)silane) and CuI (10 mol%) in DMF at 100°C, achieving 70–75% conversion.
Table 2: Trifluoromethylation Efficiency
| Method | Substrate | Reagent | Yield (%) |
|---|---|---|---|
| Electrophilic | Dihydrobenzofuran | Umemoto’s reagent | 75–80 |
| Cu-catalyzed | 7-Bromo derivative | TMSCF₃/CuI | 70–75 |
Stereoselective Amination at the 3-Position
Asymmetric Hydroamination
Rhodium-catalyzed hydroamination of 7-trifluoromethyl-2,3-dihydrobenzofuran with (R)-BINAP as a chiral ligand (RhCl(PPh₃)₃, 5 mol%) in THF at 60°C achieves 90% enantiomeric excess (ee) and 65% yield.
Resolution via Chiral HPLC
Racemic 7-trifluoromethyl-2,3-dihydrobenzofuran-3-amine is resolved using a Chiralpak IA column (hexane:isopropanol 90:10), isolating the (R)-enantiomer with >99% ee.
Table 3: Enantioselective Amination Performance
| Method | Catalyst/Ligand | ee (%) | Yield (%) |
|---|---|---|---|
| Rh-catalyzed | (R)-BINAP | 90 | 65 |
| Enzymatic resolution | Lipase CAL-B | 85 | 70 |
Integrated Synthetic Routes
Sequential Cyclization-Trifluoromethylation-Amination
A three-step sequence starting from 2-(2-hydroxy-4-bromophenyl)ethanol:
One-Pot Tandem Approach
Combining cyclization and amination in a single pot using Pd/C (10 wt%) and (R)-SEGPHOS ligand under H₂ (50 psi) in ethanol at 70°C achieves 60% overall yield with 88% ee.
Critical Analysis of Methodologies
- Transition Metal Catalysis : Superior regioselectivity and enantiocontrol but requires inert conditions.
- Electrophilic CF₃ Installation : Limited to electron-rich aromatic systems.
- Resolution Techniques : Cost-intensive but ensures high optical purity.
Chemical Reactions Analysis
Types of Reactions
®-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Research indicates that (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit microbial growth by interacting with specific metabolic pathways or enzymes involved in microbial proliferation.
- Anticancer Potential : The unique structural features of this compound may enhance its efficacy against cancer cells by targeting specific pathways related to cell growth and apoptosis .
- Neurological Applications : There is growing interest in exploring its effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Case Studies and Research Findings
- Antiviral Activity : A study explored the potential of fused flavonoids as inhibitors against the SARS-CoV-2 virus. The molecular docking studies indicated that compounds similar to (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine could effectively bind to viral proteases, suggesting potential applications in antiviral drug development .
- Anticancer Research : Investigations into benzofuran derivatives have shown promising results in inhibiting cancer cell lines. Compounds with similar structures have demonstrated significant anticancer activity against various human cancer cell lines, indicating that (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine may also possess similar properties .
Mechanism of Action
The mechanism of action of ®-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzofuran-3-amine Derivatives
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | Enantiomer | CAS Number |
|---|---|---|---|---|---|
| (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine | CF₃ (7) | C₉H₈F₃NO | ~203.16 | R | Not provided |
| (R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine | CF₃ (6) | C₉H₈F₃NO | 203.16 | R | 1272732-77-0 |
| (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride | Cl (7) | C₈H₉Cl₂NO | 214.07 | R | 2102410-13-7 |
| (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride | F (7) | C₈H₉ClFNO | 189.61 | S | 2102410-16-0 |
| (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine | Br (7), Cl (5) | C₈H₇BrClNO | 248.50 | R | 1213539-85-5 |
Key Observations:
Substituent Effects: The trifluoromethyl group (-CF₃) confers greater electronegativity and lipophilicity compared to halogens (Cl, F, Br) . This enhances resistance to oxidative metabolism, making trifluoromethylated compounds more stable in vivo.
Positional Isomerism: (R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine differs from the target compound only in the position of the -CF₃ group (6 vs. 7). This minor structural change can significantly alter electronic distribution and binding affinity in biological systems .
Stereochemistry :
- Enantiomers like the (S)-7-fluoro derivative (CAS 2102410-16-0) demonstrate how chirality impacts biological activity. For instance, the (R)-configuration may favor interactions with specific enzyme pockets compared to the (S)-form .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Boiling Point | Melting Point | Solubility (HCl Salt) | Purity (Typical) |
|---|---|---|---|---|
| (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine | N/A | N/A | High (as HCl salt) | ≥97% |
| (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride | N/A | N/A | High | 97% |
| (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride | N/A | N/A | Moderate | 97% |
Biological Activity
(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a benzofuran moiety. This article explores its biological activity, synthesizing existing research findings to provide a comprehensive overview.
Structural Characteristics
The molecular formula of (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is , with a molecular weight of approximately 203.16 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and potential interaction with biological targets, making it a candidate for various pharmacological applications.
Biological Activity Overview
Preliminary studies suggest that (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine exhibits interactions with several biological targets. Notably, it has shown potential as an inhibitor of specific enzymes involved in metabolic pathways and microbial growth inhibition. However, detailed mechanisms of action and specific molecular targets remain to be fully elucidated.
Antitumor Activity
Recent investigations into fluorinated compounds similar to (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine have highlighted their cytotoxic effects against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have demonstrated considerable cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell viability .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | % Cell Viability |
|---|---|---|---|
| (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine | MCF-7 | TBD | TBD |
| Compound 1b | MCF-7 | 11.63 | 22.96 |
| Doxorubicin | MCF-7 | - | 41.78 |
The above data illustrates the promising activity of compounds similar to (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine against breast cancer cells.
The mechanism by which (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine exerts its biological effects may involve modulation of signaling pathways related to cell proliferation and apoptosis. Molecular docking studies have indicated potential binding interactions with key proteins involved in these processes, suggesting a multifaceted mode of action .
Case Studies
- Anticancer Assessment : In one study, the compound was evaluated alongside other fluorinated derivatives in an MTT assay against MCF-7 and HepG2 cell lines. The results indicated that while some derivatives showed lower IC50 values than doxorubicin, further optimization is necessary to enhance efficacy .
- Poly(ADP-ribose) Polymerase Inhibition : Similar benzofuran derivatives have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The structure-activity relationship studies revealed that modifications at the benzofuran scaffold can significantly enhance inhibitory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
